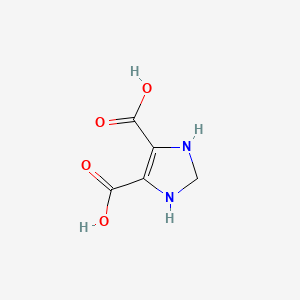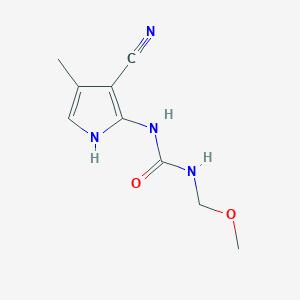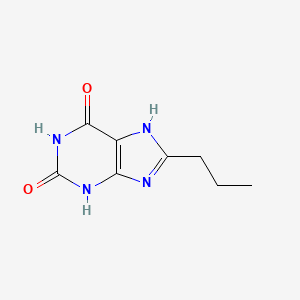
8-Propyl-3,7-dihydropurine-2,6-dione
Übersicht
Beschreibung
“8-Propyl-3,7-dihydropurine-2,6-dione” is a derivative of xanthine . Xanthine is a ubiquitous heterocyclic aromatic compound that has attracted much synthetic interest due to its numerous pharmacological activities . It is one of the principal moieties for leads in the field of drug discovery and development and plays a fundamental role in the area of medicinal chemistry .
Synthesis Analysis
Xanthine was first discovered by German chemist Emil Fisher as primarily composed of purine base hydrogenated at R 3 and R 7 as well as two ketone substitutions at R 2 and R 6 positions . Hydrogen atoms attached to amino groups can be replaced by various functional groups in order to obtain drugs with different potency, efficacy, and pharmacology .Molecular Structure Analysis
Chemically, xanthine is composed of fused heterocycles of six-membered and five-membered rings, i.e., pyrimidinedione ring and imidazole ring with adjacent carbon atoms . Its chemical formula is C5H4N4O2 and the molecular weight is 152.11 .Chemical Reactions Analysis
Xanthine is a product on the pathway of purine degradation . It is created from guanine by guanine deaminase. It is created from hypoxanthine by xanthine oxidoreductase. It is also created from xanthosine by purine nucleoside phosphorylase. Xanthine is subsequently converted to uric acid by the action of the xanthine oxidase enzyme .Physical And Chemical Properties Analysis
Xanthine is a white solid that decomposes at its melting point . It is soluble in water, with a solubility of 1 g per 14.5 L at 16 °C and 1 g per 1.4 L at 100 °C .Safety And Hazards
Methylxanthines, which include caffeine, aminophylline, IBMX, paraxanthine, pentoxifylline, theobromine, theophylline, and 7-methylxanthine (heteroxanthine), among others, affect the airways, increase heart rate and force of contraction, and at high concentrations can cause cardiac arrhythmias . In high doses, they can lead to convulsions that are resistant to anticonvulsants . Methylxanthines induce gastric acid and pepsin secretions in the gastrointestinal tract . Methylxanthines are metabolized by cytochrome P450 in the liver .
Zukünftige Richtungen
Xanthine has become a valuable scaffold in the field of medicinal chemistry . This scaffold has also been used as a basic skeleton for the synthesis of many drugs . These derivatives consist of nitrogenous compounds and showed different pharmacological actions in the respiratory tract, heart, smooth muscle cells, central nervous system (CNS), kidney, stomach, etc .
Eigenschaften
IUPAC Name |
8-propyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-3-4-9-5-6(10-4)11-8(14)12-7(5)13/h2-3H2,1H3,(H3,9,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDHQVXKYCLMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484960 | |
| Record name | 8-propyl-3,7-dihydropurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Propyl-3,7-dihydropurine-2,6-dione | |
CAS RN |
61033-11-2 | |
| Record name | 8-propyl-3,7-dihydropurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea](/img/structure/B3354682.png)
![(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B3354687.png)
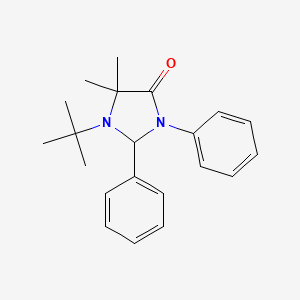


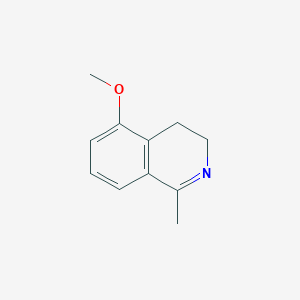

![3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol](/img/structure/B3354736.png)
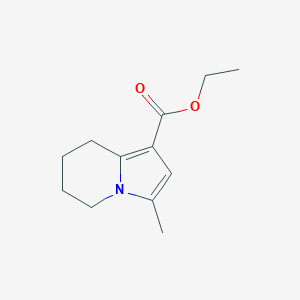
![[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B3354739.png)
